molecular formula C7H15N3O2 B1418423 Pyrrolidine-1-carboximidamide acetate CAS No. 91983-81-2

Pyrrolidine-1-carboximidamide acetate

Cat. No. B1418423
CAS RN: 91983-81-2
M. Wt: 173.21 g/mol
InChI Key: GWMGRNLCRCULRT-UHFFFAOYSA-N
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Description

Pyrrolidine-1-carboximidamide acetate is a biochemical compound used for proteomics research . It has a molecular formula of C5H11N3•C2H4O2 and a molecular weight of 173.21 .


Molecular Structure Analysis

The molecular structure of Pyrrolidine-1-carboximidamide acetate is represented by the formula C5H11N3•C2H4O2 . The InChI code for the compound is InChI=1S/C5H11N3/c6-5(7)8-3-1-2-4-8/h1-4H2,(H3,6,7) .


Physical And Chemical Properties Analysis

Pyrrolidine-1-carboximidamide acetate has a molecular weight of 173.21 . The compound has a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 .

Scientific Research Applications

Asymmetric Organocatalysis

Pyrrolidine-1-carboximidamide acetate: is utilized in the field of asymmetric organocatalysis. It serves as a building block for synthesizing chiral pyrrolidine-based organocatalysts. These catalysts are crucial for inducing stereoselectivity in chemical reactions, which is fundamental in producing enantiomerically pure pharmaceuticals .

Synthesis of Bioactive Molecules

The compound plays a significant role in the synthesis of bioactive molecules, especially those with a pyrrolidine ring. This structural motif is common in biologically active natural and synthetic compounds, making it a valuable scaffold in drug discovery .

Chemical Building Blocks

As a chemical building block, Pyrrolidine-1-carboximidamide acetate is used in the construction of complex molecular architectures. Its versatility allows for the development of various synthetic pathways in organic chemistry .

Ligand Design

In the design of ligands, this compound provides a pyrrolidine scaffold that can be functionalized to bind selectively to specific targets. This is particularly useful in the development of new therapeutic agents where target specificity is paramount .

Natural Product Synthesis

The compound is also employed in the synthesis of natural products. Its structural features enable the formation of complex natural compounds, which can have various applications in medicine and biology .

Material Science

In material science, Pyrrolidine-1-carboximidamide acetate can be used to create novel materials with unique properties. Its incorporation into polymers or other materials could lead to advancements in technology and industry .

Catalysis Research

It is instrumental in catalysis research, where it can be used to study new catalytic processes or improve existing ones. The compound’s properties may help in understanding reaction mechanisms and developing more efficient catalysts .

Educational Research

Lastly, this compound is used in educational research to teach advanced concepts in organic chemistry and catalysis. It provides a practical example for students to understand the application of theoretical knowledge .

Future Directions

Pyrrolidine derivatives, including Pyrrolidine-1-carboximidamide acetate, have sparked the interest of researchers due to their diverse biological activities. Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

acetic acid;pyrrolidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3.C2H4O2/c6-5(7)8-3-1-2-4-8;1-2(3)4/h1-4H2,(H3,6,7);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMGRNLCRCULRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CCN(C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidine-1-carboximidamide acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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